EnniatinB2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Enniatin B2 is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway, involving the enzyme enniatin synthetase . This enzyme catalyzes the formation of the cyclohexadepsipeptide structure by incorporating alternating residues of N-methyl amino acids and hydroxy acids . The synthesis typically involves the following steps:
- Activation of amino acids and hydroxy acids.
- Formation of peptide bonds.
- Cyclization to form the cyclic depsipeptide structure.
Industrial Production Methods: Industrial production of enniatin B2 involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the compound . The process includes:
- Selection of high-producing Fusarium strains.
- Optimization of growth media and environmental conditions.
- Extraction and purification of enniatin B2 from the fungal biomass using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Enniatin B2 undergoes various chemical reactions, including:
Oxidation: Enniatin B2 can be oxidized to form different derivatives, which may exhibit altered biological activities.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel enniatin analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various enniatin derivatives with modified biological activities .
Scientific Research Applications
Enniatin B2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and properties of cyclohexadepsipeptides.
Biology: Investigated for its role in fungal pathogenicity and its interactions with other mycotoxins.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.
Industry: Utilized in the development of bioactive compounds for agricultural and pharmaceutical applications.
Mechanism of Action
Enniatin B2 is part of a larger family of enniatins, including enniatin A, A1, B, and B1 . While all enniatins share a similar cyclohexadepsipeptide structure, they differ in their specific amino acid and hydroxy acid residues . This structural variation leads to differences in their biological activities and ionophoric properties . Enniatin B2 is unique in its specific combination of residues, which contributes to its distinct biological profile .
Comparison with Similar Compounds
- Enniatin A
- Enniatin A1
- Enniatin B
- Enniatin B1
Properties
Molecular Formula |
C32H55N3O9 |
---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36) |
InChI Key |
NUFASKQIWTXKBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Origin of Product |
United States |
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